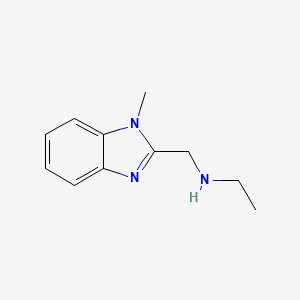
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
Descripción general
Descripción
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine typically involves the reaction of N-methyl-O-phenylene-diamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 100-110°C) for several hours. The product is then purified through recrystallization using solvents like ethyl acetate or isopropyl acetate .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, chlorine; reactions are conducted in solvents like chloroform or dichloromethane at room temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For instance, it may inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine can be compared with other benzimidazole derivatives such as:
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate: Similar in structure but contains an ethanol group instead of an ethylamine group.
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Contains a benzoic acid group, which imparts different chemical properties and biological activities.
Benzimidazole fungicides: Such as benomyl, carbendazim, and thiabendazole, which are widely used in agriculture for their antifungal properties.
This compound is unique due to its specific ethylamine substitution, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-12-8-11-13-9-6-4-5-7-10(9)14(11)2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPEGPDPYJRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Cyclopropyl-6-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169605.png)
![2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169612.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169630.png)
![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine](/img/structure/B3169652.png)
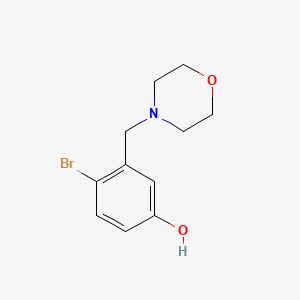
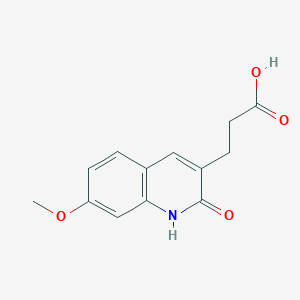
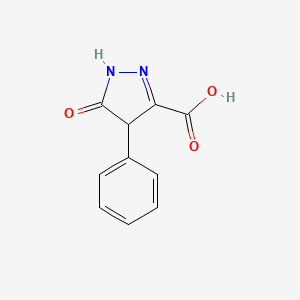
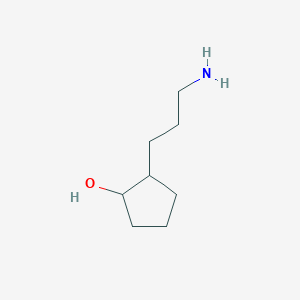
![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)

amine](/img/structure/B3169695.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)

